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molecular formula C7H13NO3 B2745786 N-methoxy-N-methyl-4-oxopentanamide CAS No. 193805-82-2

N-methoxy-N-methyl-4-oxopentanamide

Cat. No. B2745786
M. Wt: 159.185
InChI Key: XOHQJZCCBJVTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211191B1

Procedure details

To a stirred solution of levulinic acid (30 g, 0.258 mol) in 850 mL CHCl3 at 0° C. was added triethylamine (43.2 mL, 0.310 mol), followed by isobutyl chloroformate (37 mL, 0.284 mol) over 15 minutes. After 30 minutes, triethylamine (57.6 mL, 0.413 mol) was added, followed by N,O-dimethylhydroxylamine hydrochloride (37.8 g, 0.387 mol) in 5 portions over 5 minutes. Vigorous bubbling ensued, and the mixture was allowed to warm to RT and stir for 1 h. The mixture was reduced to a moist solid by rotary evaporation under reduced pressure, slurried in 500 mL EtOAc, washed with 10% K2CO3, brine, and dried over Na2SO4. Evaporative removal of the solvent gave 4-1 as a yellow oil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
43.2 mL
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
57.6 mL
Type
reactant
Reaction Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
37.8 g
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=O)[CH2:2][CH2:3][C:4]([CH3:6])=[O:5].C(N(CC)CC)C.ClC(OCC(C)C)=O.Cl.[CH3:25][NH:26][O:27][CH3:28]>C(Cl)(Cl)Cl>[CH3:28][O:27][N:26]([CH3:25])[C:1](=[O:8])[CH2:2][CH2:3][C:4](=[O:5])[CH3:6] |f:3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(CCC(=O)C)(=O)O
Name
Quantity
43.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
850 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
37 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Three
Name
Quantity
57.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
37.8 g
Type
reactant
Smiles
Cl.CNOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Vigorous bubbling
CUSTOM
Type
CUSTOM
Details
The mixture was reduced to a moist solid by rotary evaporation under reduced pressure
WASH
Type
WASH
Details
washed with 10% K2CO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporative removal of the solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CON(C(CCC(C)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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